molecular formula C20H14N2O3S B2755590 3-{2-[(3-methylquinoxalin-2-yl)sulfanyl]acetyl}-2H-chromen-2-one CAS No. 852696-59-4

3-{2-[(3-methylquinoxalin-2-yl)sulfanyl]acetyl}-2H-chromen-2-one

Cat. No.: B2755590
CAS No.: 852696-59-4
M. Wt: 362.4
InChI Key: XNJJXXKLUQMGIL-UHFFFAOYSA-N
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Description

3-{2-[(3-methylquinoxalin-2-yl)sulfanyl]acetyl}-2H-chromen-2-one is a complex organic compound that combines the structural features of quinoxaline and coumarin. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(3-methylquinoxalin-2-yl)sulfanyl]acetyl}-2H-chromen-2-one typically involves the following steps:

    Formation of the Quinoxaline Derivative: The starting material, 3-methylquinoxaline-2-thiol, is synthesized through the reaction of 3-methylquinoxaline with a thiating agent.

    Coupling with Coumarin Derivative: The quinoxaline derivative is then coupled with a coumarin derivative, such as 2H-chromen-2-one, through an acetylation reaction. This step involves the use of an acetylating agent like acetyl chloride or acetic anhydride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The compound can participate in substitution reactions, especially at the quinoxaline ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagent used.

Scientific Research Applications

3-{2-[(3-methylquinoxalin-2-yl)sulfanyl]acetyl}-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-{2-[(3-methylquinoxalin-2-yl)sulfanyl]acetyl}-2H-chromen-2-one involves its interaction with various molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to reduced cell growth and increased cell death in cancer cells.

Comparison with Similar Compounds

    3-(3-Phenylquinoxalin-2-ylsulfanyl)propanamido derivatives: These compounds share the quinoxaline-sulfanyl moiety and exhibit similar biological activities.

    Coumarin derivatives: Compounds like 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one have structural similarities and comparable applications.

Uniqueness: 3-{2-[(3-methylquinoxalin-2-yl)sulfanyl]acetyl}-2H-chromen-2-one is unique due to its specific combination of quinoxaline and coumarin structures, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-[2-(3-methylquinoxalin-2-yl)sulfanylacetyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c1-12-19(22-16-8-4-3-7-15(16)21-12)26-11-17(23)14-10-13-6-2-5-9-18(13)25-20(14)24/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJJXXKLUQMGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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